molecular formula C12H15BrFNO2 B15303057 tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate

Katalognummer: B15303057
Molekulargewicht: 304.15 g/mol
InChI-Schlüssel: ASCBSBOZKHMDIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate typically involves the reaction of 2-bromo-6-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated using methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. Its ability to form stable carbamate linkages makes it valuable in probing the active sites of enzymes .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its stability and reactivity make it suitable for applications in polymer science and surface modification .

Wirkmechanismus

The mechanism of action of tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate involves the formation of covalent bonds with target molecules. The carbamate group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction is often reversible, allowing for the study of dynamic biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The presence of the tert-butyl group further enhances its stability and solubility, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H15BrFNO2

Molekulargewicht

304.15 g/mol

IUPAC-Name

tert-butyl N-(2-bromo-6-fluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)10-8(13)6-5-7-9(10)14/h5-7H,1-4H3

InChI-Schlüssel

ASCBSBOZKHMDIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC=C1Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.